molecular formula C10H11BO3 B1380966 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde CAS No. 1437051-71-2

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

Cat. No. B1380966
CAS RN: 1437051-71-2
M. Wt: 190.01 g/mol
InChI Key: RYVMJFDGXSBWRC-UHFFFAOYSA-N
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Description

“1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde” is a chemical compound . The CAS number is 1393477-51-4 .


Molecular Structure Analysis

The molecular formula of this compound is C10H11BO4 . The molecular weight is 206.00 .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 359.8±52.0 °C . The predicted density is 1.31±0.1 g/cm3 . The predicted pKa is 4.38±0.40 .

Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde has been utilized in the synthesis of novel heterocyclic systems. This includes the creation of 2-alkyl/aryl-9-(2-hydroxybenzylidene)-7,9-dihydro-8H-[1,3,4]thiadiazolo[2′,3′:2,3]imidazo[4,5-d][1,2]diazepin-8-one and related compounds. These syntheses involve intricate reactions such as intramolecular amidation, showcasing the compound's role in developing complex heterocyclic structures (Kolavi, Hegde, & Khazi, 2006).

Ortho-Functionalized Arylboronic Acids Synthesis

The compound is instrumental in the synthesis of ortho-functionalized arylboronic acids and related oxaboroles. This involves processes like esterification and reactions with benzaldehydes, contributing significantly to the field of organometallic chemistry and the development of new boron-containing compounds (Da̧browski, Kurach, Luliński, & Serwatowski, 2007).

Crystal Structure Analysis

Research has also focused on understanding the crystal structure of compounds synthesized using 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde. This includes studying the crystallization, molecular structure, and spatial arrangement of such compounds, which is crucial for applications in materials science and molecular engineering (Arderne, Fotsing, & Ndinteh, 2021).

Preparation of Polysaccharides

It also plays a role in the chemical synthesis of polysaccharides. This includes the preparation of synthetic polysaccharides with specific structural features, contributing to advancements in polymer science and materials research (Okada, Sumitomo, & Hishida, 1983).

Development of Luminescence Sensors

This compound has been used in the development of luminescent materials. Specifically, it aids in creating lanthanide metal-organic frameworks that are sensitive to certain chemicals, demonstrating its utility in sensor technology and materials science (Shi, Zhong, Guo, & Li, 2015).

properties

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14-10/h3-6,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVMJFDGXSBWRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=CC(=C2)C=O)C(O1)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde

Synthesis routes and methods

Procedure details

To a solution of 3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol (6.87 g, 39 mmol) in CCl4 (100 mL) at rt was added benzoyl peroxide (0.944 g, 3.9 mmol) followed by NBS (13.9 g, 78 mmol). The reaction mixture was refluxed for 16 h, cooled to rt and treated with Na2CO3. The aqueous layer was acidified with 3 N HCl to pH of 3 and extracted with EA. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography over silica gel eluted with DCM-MeOH (20:1) to give 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde (4.85 g; yield 65.4%) as a pale yellow solid. 1H NMR (500 MHz, CDCl3) δ 10.06 (s, 1H), 8.15 (s, 1H), 8.01 (d, J=8.0 Hz, 1 H), 7.42 (d, J=8.0 Hz, 1 H), 1.58 (s, 6H) ppm. MS: m/z=191.1 (M+1, ESI+).
Quantity
6.87 g
Type
reactant
Reaction Step One
Quantity
0.944 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
13.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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